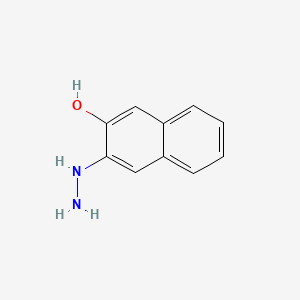

3-Hydrazinylnaphthalen-2-ol

Description

3-Hydrazinylnaphthalen-2-ol is a naphthalene derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 3-position and a hydroxyl (-OH) group at the 2-position.

The compound’s reactivity is influenced by the electron-donating hydroxyl group and the nucleophilic hydrazinyl group, enabling participation in cyclization, oxidation, and coupling reactions. Applications may include pharmaceutical intermediates, ligands for metal complexes, or dyes, though specific uses require further research.

Properties

IUPAC Name |

3-hydrazinylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-12-9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,12-13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQDCNCKMVSMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716940 | |

| Record name | 3-Hydrazinylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114484-08-1 | |

| Record name | 3-Hydrazinylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylnaphthalen-2-ol typically involves the reaction of 2-hydroxy-3-nitronaphthalene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazine group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylnaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: It can be reduced to form naphthylamines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylamines.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-Hydrazinylnaphthalen-2-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydrazinylnaphthalen-2-ol involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of protein structures. This interaction can disrupt cellular processes and result in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 3-Hydrazinylnaphthalen-2-ol with structurally related naphthalen-2-ol derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparison

Hazard Profiles

Biological Activity

3-Hydrazinylnaphthalen-2-ol, a derivative of naphthalene, is an organic compound characterized by the molecular formula . It features a hydrazine group (-NH-NH₂) at the third carbon and a hydroxyl group (-OH) at the second carbon of the naphthalene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Synthesis Methods

The synthesis of this compound typically involves the reduction of 2-hydroxy-3-nitronaphthalene using hydrazine hydrate under reflux conditions, often in solvents like ethanol or methanol. The nitro group is reduced to form the hydrazine group, resulting in this compound .

Chemical Reactions

This compound can participate in various chemical reactions:

- Oxidation : Can be oxidized to produce naphthoquinone derivatives.

- Reduction : Capable of being reduced to yield naphthylamines.

- Substitution : The hydrazine group can undergo nucleophilic substitution reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzyme activity essential for bacterial growth.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For instance, it may inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .

The biological effects of this compound are thought to arise from its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can lead to enzyme inhibition or modification of protein structures, disrupting cellular processes and contributing to its antimicrobial and anticancer activities .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating potent antimicrobial properties.

Study on Anticancer Effects

In another study, this compound was tested on MCF-7 breast cancer cells. The results showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) and increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed that the compound induced apoptosis via mitochondrial pathways .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminonaphthalene-2-ol | Amino group instead of hydrazine | Moderate antimicrobial |

| 2-Hydrazinylnaphthalene | Hydrazine at different position | Limited anticancer activity |

| 2-Hydroxy-3-nitronaphthalene | Precursor with nitro group | Not directly studied |

This comparison highlights that while there are structural similarities among these compounds, their biological activities vary significantly based on functional groups and their positions on the naphthalene ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.